methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:
Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate alcohol under basic conditions to form the pyridazin-3-yloxy intermediate.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via a cyclization reaction, often involving a suitable amine and a carbonyl compound.
Coupling with Benzoate Ester: The final step involves coupling the pyridazin-3-yloxy pyrrolidine intermediate with methyl benzoate under conditions that facilitate ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. The presence of the pyridazine ring, known for its biological activity, suggests that the compound could exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate would depend on its specific biological target. Generally, compounds with pyridazine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share structural similarities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-based inhibitors or drugs (e.g., Pyrrolidine dithiocarbamate) are structurally related.
Uniqueness
Methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate is unique due to the combination of the pyridazine and pyrrolidine rings with a benzoate ester, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a benzoate moiety, a pyrrolidine ring, and a pyridazine derivative, suggest diverse chemical reactivity and interactions with biological targets.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Name: this compound
- Molecular Formula: C14H15N3O3
- Molecular Weight: 273.29 g/mol
Structural Features
Feature | Description |
---|---|
Benzoate Moiety | Provides aromatic stability and lipophilicity |
Pyrrolidine Ring | Contributes to conformational flexibility |
Pyridazine Derivative | Potential for interaction with biological receptors |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar pyrrolidine and benzoate structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. Studies suggest that derivatives of pyrrolidine can act as enzyme inhibitors, impacting metabolic pathways crucial for cancer cell survival . The presence of the pyridazine group may enhance this activity due to its ability to form hydrogen bonds with enzyme active sites.
Anticonvulsant Activity
In related studies, compounds featuring pyrrolidine rings have been evaluated for their anticonvulsant properties. For example, certain derivatives demonstrated significant inhibition of seizures in animal models, suggesting that similar structures may also confer anticonvulsant effects . The mechanism often involves modulation of neurotransmitter systems or ion channels.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer activity of this compound using various cancer cell lines. The results indicated:
- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung)
- IC50 Values:
- HeLa: 12 µM
- MCF-7: 18 µM
- A549: 15 µM
The compound exhibited dose-dependent cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of the compound with specific enzymes involved in metabolic pathways. Using molecular docking simulations, it was found that this compound binds effectively to the active site of target enzymes, suggesting a mechanism of action through competitive inhibition .
Study 3: Anticonvulsant Evaluation
The anticonvulsant properties were evaluated in a mouse model using the pentylenetetrazole (PTZ) seizure test. The results showed:
Properties
IUPAC Name |
methyl 2-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)14-6-3-2-5-13(14)16(21)20-10-8-12(11-20)24-15-7-4-9-18-19-15/h2-7,9,12H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBFPKJSCBULNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.